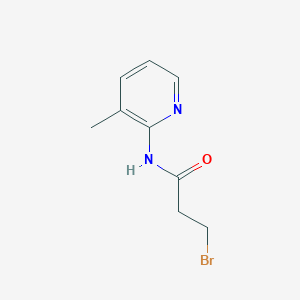

3-Bromo-N-(3-methylpyridin-2-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(3-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-7-3-2-6-11-9(7)12-8(13)4-5-10/h2-3,6H,4-5H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMNSXILPANIPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651070 | |

| Record name | 3-Bromo-N-(3-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887708-47-6 | |

| Record name | 3-Bromo-N-(3-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-N-(3-methylpyridin-2-yl)propanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide

Abstract

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, a key intermediate for covalent inhibitor development and a valuable building block in medicinal chemistry. The core of this molecule features a reactive electrophilic warhead (the α,β-unsaturated amide precursor) attached to a substituted pyridine scaffold, making it of significant interest to drug development professionals. We will move beyond a simple recitation of steps to explore the mechanistic rationale, process optimization, and critical safety considerations. The recommended pathway, a direct acylation of 2-amino-3-methylpyridine with 3-bromopropionyl chloride, is detailed with a self-validating, step-by-step protocol designed for reproducibility and high yield.

Introduction and Strategic Importance

The compound 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a bifunctional molecule of strategic importance in modern drug discovery. Its structure is composed of two key pharmacophoric elements:

-

The 3-Methylpyridin-2-yl Moiety: This substituted pyridine ring serves as a versatile scaffold, offering defined vectors for interaction within protein binding sites and opportunities for further chemical modification.

-

The 3-Bromopropanamide "Warhead": This is a masked electrophile. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. More importantly, under basic conditions, it can undergo elimination to form an acrylamide, a classic Michael acceptor used to form covalent bonds with nucleophilic residues like cysteine in target proteins.[1] This property is central to the design of targeted covalent inhibitors, which offer benefits such as enhanced potency and prolonged duration of action.[1]

This guide provides a robust and efficient synthesis for researchers requiring access to this valuable intermediate for their discovery programs.

Retrosynthetic Analysis and Pathway Selection

A logical deconstruction of the target molecule points to the amide bond as the most strategic disconnection. This retrosynthetic approach simplifies the synthesis into a convergent coupling of a readily available amine and a reactive acylating agent.

Diagram: Retrosynthetic Disconnection

Caption: Retrosynthetic analysis of the target amide.

The most direct and industrially scalable forward synthesis involves the acylation of the amine precursor, 2-amino-3-methylpyridine, with an activated form of 3-bromopropanoic acid. For efficiency and high conversion rates, 3-bromopropionyl chloride is the acylating agent of choice due to the high electrophilicity of its carbonyl carbon.[1]

Precursor Analysis and Handling

A successful synthesis is predicated on the quality and proper handling of the starting materials.

3.1 Amine Precursor: 2-Amino-3-methylpyridine Also known as 2-amino-3-picoline, this is a white to light yellow solid that is commercially available from major chemical suppliers.[2][3]

-

CAS Number: 1603-40-3

-

Molecular Formula: C₆H₈N₂

-

Critical Safety Note: This compound is classified as toxic if swallowed or in contact with skin and may cause respiratory irritation.[4] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

3.2 Acylating Agent: 3-Bromopropionyl Chloride This is a highly reactive liquid that serves as the electrophilic partner in the amide bond formation.

-

CAS Number: 15486-96-1

-

Molecular Formula: C₃H₄BrClO

-

Critical Safety Note: 3-Bromopropionyl chloride is corrosive and a lachrymator. It reacts violently with water and other nucleophiles. It must be handled under anhydrous conditions in a fume hood. Due to its reactivity, it is recommended to use a freshly opened bottle or a recently purchased stock.

Recommended Synthesis Pathway: Direct Acylation via Acyl Chloride

This section details the most efficient and reliable method for preparing the target compound.

4.1 Principle and Mechanism The reaction proceeds via a nucleophilic acyl substitution. The exocyclic amino group of 2-amino-3-methylpyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 3-bromopropionyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the basic pyridine nitrogen or unreacted starting amine, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the HCl and drive the reaction to completion.

Diagram: Reaction Scheme

Caption: Overall reaction for the synthesis of the target compound.

4.2 Detailed Experimental Protocol

Materials and Equipment:

-

2-Amino-3-methylpyridine (1.0 eq)

-

3-Bromopropionyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Ice-water bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-methylpyridine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling and Base Addition: Cool the flask in an ice-water bath to 0 °C. Add triethylamine (1.2 eq) via syringe and stir for 5 minutes. The causality here is to ensure the base is present to immediately neutralize the HCl as it is formed, preventing side reactions and deactivation of the starting material.

-

Acyl Chloride Addition: Add 3-bromopropionyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes. A slight excess of the acyl chloride ensures complete consumption of the limiting amine. The slow, dropwise addition is critical to control the exotherm of the reaction. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3-Bromo-N-(3-methylpyridin-2-yl)propanamide as a solid.

-

4.3 Representative Data

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 85-95% (post-purification) |

| Molecular Weight | 257.12 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2 (d, 1H), ~8.0 (br s, 1H, NH), ~7.6 (d, 1H), ~7.0 (dd, 1H), ~3.8 (t, 2H), ~3.1 (t, 2H), ~2.2 (s, 3H) |

| Mass Spec (ESI+) | m/z = 257.0, 259.0 ([M+H]⁺, bromine isotope pattern) |

4.4 Process Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is reliably achieved through the direct acylation of 2-amino-3-methylpyridine with 3-bromopropionyl chloride in the presence of a suitable base. The protocol described herein is robust, high-yielding, and scalable. By understanding the underlying chemical principles and adhering to strict safety protocols for handling the reactive intermediates, researchers can confidently produce this valuable compound for applications in covalent drug design and broader medicinal chemistry efforts.

References

- Google Patents.

- Google Patents. US4731479A - N-sulfamyl-3-halopropionamidines.

-

ACS Publications. Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[2][5]Diazepinones. The Journal of Organic Chemistry. [Link]

- Google Patents. CN1451652A - Process for preparing 3-amino propane sulfonic acid.

- Google Patents. CN1365963A - Process for preparing 3-bromopropionic acid.

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

- Google Patents.

-

National Center for Biotechnology Information. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]

-

National Institute of Standards and Technology. Propanamide, 3-bromo-. NIST WebBook. [Link]

-

National Center for Biotechnology Information. 2-Amino-3-methylpyridine. PubChem. [Link]

-

Semantic Scholar. Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2- hydroxypropanoates: synthesis of S and N containing heterocycles. [Link]

-

Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

-

ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

-

Chemistry LibreTexts. 11.4: The SN1 Reaction. [Link]

-

Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Pearson. Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. [Link]

-

MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

- Google Patents. CN105198802A - Preparation method of 2-methyl-3-bromopyridine.

-

National Center for Biotechnology Information. 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. PMC. [Link]

- Google Patents. EP2468712A1 - Method for producing and purifying 3-aminopropanol.

-

Loba Chemie. 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

- Google Patents. CN1015172B - Preparation method of 3-halogeno-2-hydroxypropyl trimethyl ammonium halide.

-

National Center for Biotechnology Information. Direct Transamidation Reactions: Mechanism and Recent Advances. PMC. [Link]

-

Quora. What is the reaction mechanism of (S)-3-bromo-2-methylpentane with NaSH? [Link]

Sources

- 1. 3-Bromopropionyl chloride | 15486-96-1 | Benchchem [benchchem.com]

- 2. 2-Amino-3-methylpyridine | 1603-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. US4731479A - N-sulfamyl-3-halopropionamidines - Google Patents [patents.google.com]

Technical Deep Dive: 3-Bromo-N-(3-methylpyridin-2-yl)propanamide

Executive Summary

3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a specialized bifunctional electrophilic scaffold used primarily as a synthetic intermediate in the development of fused bicyclic heterocycles, specifically pyrido[1,2-a]pyrimidin-4-ones .[1] Its structure features a reactive alkyl bromide tail and a sterically crowded aminopyridine core.

This guide details the structural implications of the 3-methyl substituent (ortho-effect), the molecule's divergent reactivity profiles (intermolecular vs. intramolecular), and a validated protocol for its synthesis and subsequent cyclization.

Structural Analysis & Physiochemical Properties[1][2]

Molecular Architecture

The molecule comprises a 3-bromopropionyl chain amide-linked to a 2-amino-3-methylpyridine (2-amino-3-picoline) core.

-

Steric Ortho-Effect: The methyl group at the C3 position of the pyridine ring is vicinal to the exocyclic amide nitrogen. This introduces significant steric strain, forcing the amide bond out of planarity with the pyridine ring to minimize

strain. This pre-organization is critical for subsequent cyclization kinetics. -

Electrophilic Sites:

-

Alkyl Bromide (Primary): Highly reactive toward SN2 displacement.

-

Amide Carbonyl: Moderately reactive; serves as the electrophile in potential hydrolysis or transamidation, though stabilized by resonance.

-

Computed Properties

| Property | Value (Predicted) | Significance |

| Formula | C9H11BrN2O | Core Stoichiometry |

| Molecular Weight | 243.10 g/mol | Small Molecule Fragment |

| LogP | ~1.8 - 2.1 | Moderate Lipophilicity; cell-permeable range |

| pKa (Conj. Acid) | ~3.5 (Pyridine N) | Reduced basicity due to amide electron withdrawal |

| H-Bond Donors | 1 (Amide NH) | Critical for crystal lattice packing |

| Rotatable Bonds | 3 | High conformational flexibility in the alkyl chain |

Synthetic Pathways & Mechanism[3]

The synthesis involves the acylation of 2-amino-3-methylpyridine with 3-bromopropionyl chloride . A critical control point is temperature regulation to prevent the elimination of HBr, which would yield the acrylamide byproduct (N-(3-methylpyridin-2-yl)acrylamide).

Reaction Workflow (DOT Visualization)

The following diagram outlines the critical path from raw materials to the cyclized bicyclic product.

Figure 1: Synthetic workflow distinguishing the kinetic product (amide) from the thermodynamic elimination byproduct.

Mechanistic Insight: The "Hidden" Cyclization

The utility of this molecule lies in its ability to undergo intramolecular alkylation .

-

Conformational Lock: The 3-methyl group restricts rotation, increasing the population of the rotamer where the pyridine nitrogen lone pair is oriented toward the alkyl bromide chain.

-

Nucleophilic Attack: The pyridine nitrogen (N1) attacks the carbon bearing the bromine (C3 of the propyl chain).

-

Salt Formation: This forms a bicyclic quaternary ammonium salt.

-

Elimination: Under basic conditions, a proton is removed to form the neutral pyrido[1,2-a]pyrimidin-4-one .

Experimental Protocols

Synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide

Safety Note: 3-bromopropionyl chloride is a lachrymator and corrosive. Perform all operations in a fume hood.

Reagents:

-

2-Amino-3-methylpyridine (1.0 eq)

-

3-Bromopropionyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Dissolve 2-amino-3-methylpyridine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

-

Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Higher temperatures favor HBr elimination.

-

Addition: Add 3-bromopropionyl chloride (11 mmol) dropwise over 30 minutes. Maintain internal temperature below 0°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

-

Quench: Pour the mixture into ice-cold saturated NaHCO3 solution.

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Recrystallize from Et2O/Hexane or purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

Quality Control Parameters

| Test | Expected Result | Acceptance Criteria |

| Appearance | White to off-white solid | No yellowing (indicates oxidation) |

| 1H NMR (CDCl3) | δ ~2.3 (s, 3H, Ar-Me)δ ~3.0 (t, 2H, CH2-CO)δ ~3.7 (t, 2H, CH2-Br) | Integral ratio 3:2:2 correct |

| LC-MS | [M+H]+ = 243/245 (1:1 ratio) | Distinct Br isotope pattern |

Reactivity Profile & Applications

Pathway Logic: Cyclization vs. Substitution

The diagram below illustrates the competing pathways when subjecting the scaffold to nucleophiles.

Figure 2: Divergent reactivity pathways controlled by reaction conditions.

Application in Drug Discovery

-

Kinase Inhibition: The cyclized pyrido[1,2-a]pyrimidin-4-one core mimics the ATP-binding motif of several kinases. The 9-methyl group (derived from the 3-methyl precursor) often improves selectivity by clashing with the "gatekeeper" residue in the kinase pocket.

-

Covalent Probes: The uncyclized bromide can serve as a "warhead" to target non-catalytic cysteines in proteins, although acrylamides (elimination products) are more commonly used for this purpose.

References

-

Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

-

Structural Analogs (Crystal Data)

-

General Reactivity of 2-Aminopyridines

- Title: One-pot, three component tandem reaction of 2-aminopyridines...

- Source: RSC Advances (2014).

-

URL:[Link]

-

Precursor Properties (2-Amino-3-picoline)

- Title: 2-Amino-3-methylpyridine Product Inform

-

Source: Sigma-Aldrich.

Sources

Mechanism of Action and Application of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in Targeted Covalent Inhibitor Design

Executive Abstract

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology and immunology. At the core of this paradigm are bifunctional pharmacophores that seamlessly integrate reversible target engagement with irreversible enzymatic inactivation. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (CAS: 887708-47-6) serves as a highly specialized chemical probe and building block in this space. This technical whitepaper dissects its dual-mechanism of action—combining an aminopyridine hinge-binding motif with a tunable

Structural Pharmacodynamics and Target Engagement

The efficacy of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is dictated by its distinct structural domains, which operate sequentially to achieve high ligand efficiency and irreversible target inhibition.

The Aminopyridine Hinge Binder

The 2-aminopyridine core is a privileged scaffold in kinase inhibitor design, functioning as a bioisostere for the adenine ring of ATP .

-

Hydrogen Bonding Network: The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amide nitrogen serves as a hydrogen bond donor. This push-pull system perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., interacting with conserved Methionine or Leucine residues).

-

Conformational Locking: The inclusion of the 3-methyl substitution is a critical design choice. It induces steric hindrance against the amide carbonyl, restricting the rotation of the C-N bond. This conformational locking (atropisomerism) pre-organizes the molecule, minimizing the entropic penalty upon binding and directing the aliphatic warhead precisely toward the solvent-exposed channel .

The -Bromoamide Warhead

While

Mechanistic Pathway: Covalent Alkylation

The mechanism of action for this compound follows a bifurcated, pseudo-first-order kinetic model. Upon reversible binding to the target's active site (defined by the dissociation constant,

-

Direct

Alkylation (Pathway A): The deprotonated cysteine thiolate directly attacks the -

In Situ Elimination and Michael Addition (Pathway B): Under the localized basic microenvironment of the enzyme pocket, the 3-bromopropanamide can undergo an

elimination of

Bifurcated kinetic model of targeted covalent inhibition.

Quantitative Data Summaries

To contextualize the utility of this compound, the following tables summarize its predictive physicochemical metrics and comparative warhead reactivity.

Table 1: Physicochemical and Predictive Binding Metrics

| Property | Value / Descriptor | Pharmacological Implication |

| Molecular Weight | 243.10 g/mol | High ligand efficiency; excellent starting point for fragment-based drug design (FBDD). |

| H-Bond Donors | 1 (Amide NH) | Essential for anchoring to the kinase hinge region backbone. |

| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Pyridine N accepts H-bond from hinge NH; Carbonyl O stabilizes the binding conformation. |

| Electrophilic Motif | Tunable reactivity; capable of direct | |

| Conformational Lock | 3-Methyl group | Restricts C-N bond rotation, pre-organizing the warhead trajectory. |

Table 2: Comparative Warhead Reactivity Profiling

| Warhead Type | Intrinsic Reactivity (GSH | Target Selectivity | Primary Mechanism |

| Moderate (2-5 h) | Medium | Direct | |

| High (< 1 h) | Low (PAINS risk) | Direct | |

| Acrylamide | Low (> 24 h) | High | Thia-Michael Addition |

| 3-Bromopropanamide | Low-Moderate (10-20 h) | High |

Experimental Workflows and Self-Validating Protocols

To rigorously validate the mechanism of action of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide and its derivatives, researchers must employ a self-validating system. This system pairs biophysical mass spectrometry (to prove the existence of the covalent bond) with biochemical kinetics (to prove the functional consequence of the bond).

Protocol 1: Intact Protein LC-MS/MS for Covalent Adduct Verification

Causality: This protocol confirms that inhibition is driven by a 1:1 stoichiometric covalent modification rather than non-specific aggregation or reversible binding. The exact mass shift (+162 Da, corresponding to the addition of the compound minus the HBr leaving group) definitively proves the

-

Protein Preparation: Dilute recombinant target kinase to 2

in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT to prevent the reducing agent from reacting with the electrophilic warhead. -

Compound Incubation: Add the inhibitor at a 10-fold molar excess (20

). Incubate at 25°C. -

Time-Course Sampling: Extract 10

aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid. -

LC-MS/MS Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

-

Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope. Verify the presence of a single +162 Da mass shift. The appearance of +324 Da or higher indicates non-specific poly-alkylation (PAINS behavior).

Protocol 2: Biochemical Time-Dependent Kinase Inhibition Assay

Causality: Reversible inhibitors maintain a constant

-

Enzyme-Inhibitor Pre-incubation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in a 384-well plate. Add the target kinase (at

concentration) and incubate for varying time intervals ( -

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at

) and the appropriate peptide substrate. -

Signal Detection: After a fixed 30-minute reaction time, add ADP-Glo™ reagent to terminate the reaction and convert ADP to luminescence.

-

Kinetic Data Integration: Plot the

values against pre-incubation time. Fit the data to the pseudo-first-order kinetic equation to extract

Self-validating experimental workflow for covalent binder verification.

References

-

Kusakabe, K., et al. "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity." Bioorganic & Medicinal Chemistry, 2015.[Link]

-

Zhao, X., et al. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." International Journal of Molecular Sciences, 2020.[Link]

-

Sutanto, F., et al. "Recent Advances in Covalent Drug Discovery." Pharmaceuticals (MDPI), 2023.[Link]

-

Punna, S., et al. "Covalent Allosteric Inactivation of Protein Tyrosine Phosphatase 1B (PTP1B) by an Inhibitor–Electrophile Conjugate." Biochemistry (ACS), 2017.[Link]

The Strategic Utility of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in Modern Drug Discovery: From Covalent Warheads to Bifunctional Synthons

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide represents a highly strategic synthon that bridges two critical domains of drug discovery: kinase hinge-binding pharmacophores and reactive electrophilic tails.

By combining the well-documented 2-aminopyridine scaffold—a privileged motif for kinase inhibition[1][2]—with a reactive

Structural Analysis & The Tri-Modal Reactivity Paradigm

The architectural brilliance of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide lies in its dual-domain functionality:

-

The Pharmacophore Domain (3-Methylpyridin-2-amine): The 2-aminopyridine core is a classic bidentate hydrogen bond donor/acceptor system. It perfectly complements the hinge region of the ATP-binding pocket in numerous kinases, including Aurora kinases, TAM family kinases, and IRAK4[1][2]. The methyl group at the 3-position provides a specific steric vector, locking the conformation of the amide bond to minimize entropic penalty upon target binding.

-

The Reactive Domain (3-Bromopropanamide): The

-bromoamide tail is a highly tunable electrophile. Depending on the reaction conditions, it can be directed down three distinct synthetic pathways, making it an invaluable tool for library generation[5].

Diagram 1: The Tri-Modal Reactivity Paradigm of the

Application 1: Masked Precursor to Targeted Covalent Inhibitors (TCIs)

Acrylamides are the premier Michael acceptors used in Targeted Covalent Inhibitors (e.g., Osimertinib, Ibrutinib) to irreversibly bind non-catalytic cysteine residues in kinase active sites.

The Causality of the "Masked" Warhead: Direct synthesis of acrylamides early in a synthetic route often leads to premature polymerization or unwanted side reactions during subsequent cross-coupling steps. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide acts as a "masked" acrylamide. The robust bromide leaving group survives many standard transformations and can be selectively unmasked via base-catalyzed dehydrohalogenation (E2 elimination) at the final stage of synthesis, ensuring the integrity of the highly reactive Michael acceptor.

Diagram 2: Mechanism of irreversible kinase inactivation via Michael addition.

Application 2: Modular Assembly of PROTACs and Bifunctional Chimeras

Beyond elimination, the primary bromide is an excellent electrophile for bimolecular nucleophilic substitution (

Quantitative Data: Reactivity Metrics

Understanding the thermodynamic and kinetic boundaries of this compound is critical for controlling its divergent reactivity. Table 1 summarizes its core properties, while Table 2 outlines the condition-dependent divergence between

Table 1: Physicochemical Properties

| Property | Value / Description | Impact on Experimental Design |

| Molecular Weight | ~243.10 g/mol | Highly ligand-efficient starting material. |

| Hydrogen Bond Donors | 1 (Amide NH) | Critical for kinase hinge interaction. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Facilitates bidentate binding motifs. |

| Leaving Group | Primary Bromide | Excellent balance of stability and reactivity. |

Table 2: Divergent Reactivity Conditions (

| Desired Pathway | Reagents / Base | Solvent | Temp (°C) | Dominant Mechanism | Yield (Typical) |

| Acrylamide (E2) | DBU (1.5 eq) | THF or DCM | 0 to 25 | Dehydrohalogenation | >85% |

| Acrylamide (E2) | TEA (3.0 eq) | DCM | 40 (Reflux) | Dehydrohalogenation | 70-80% |

| Substituted Amide ( | DMF or MeCN | 60 - 80 | Aliphatic Substitution | 75-90% |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes mechanistic rationale and specific analytical checkpoints to verify success.

Protocol A: Controlled E2 Elimination to Unmask the Acrylamide Warhead

Objective: Convert the

-

Preparation: Dissolve 1.0 mmol of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in 10 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress the nucleophilic attack of the base on the carbonyl and prevent spontaneous polymerization of the forming acrylamide.

-

Base Addition: Add 1.5 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise over 5 minutes. Causality: DBU is a sterically hindered, non-nucleophilic amidine base. Its bulk prevents

attack, exclusively driving the abstraction of the acidic -

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

-

Self-Validation (LC-MS Check): Sample 10

L of the mixture. The starting material will show a distinct 1:1 isotopic doublet (M and M+2) due to the -

Workup: Quench with saturated aqueous

, extract with DCM, dry over anhydrous

Protocol B: Finkelstein-Assisted Displacement for Linker Attachment

Objective: Append a secondary amine linker (e.g., N-Boc-piperazine) to the

-

Preparation: Combine 1.0 mmol of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, 1.2 mmol of N-Boc-piperazine, and 2.5 mmol of anhydrous Potassium Carbonate (

) in 8 mL of anhydrous Dimethylformamide (DMF). -

Catalyst Addition: Add 0.1 mmol of Potassium Iodide (KI). Causality: This initiates a Finkelstein reaction. The primary bromide is converted in situ to a primary iodide. Iodine is a superior leaving group, drastically lowering the activation energy for the subsequent

attack by the sterically hindered piperazine. -

Heating: Heat the mixture to 65 °C for 12 hours. Causality:

is a mild, insoluble base that acts as an acid scavenger to neutralize the generated HBr (or HI), driving the reaction to completion without promoting E2 elimination. -

Self-Validation (TLC/Ninhydrin): Monitor by TLC. The consumption of the secondary amine (N-Boc-piperazine) can be tracked using a Ninhydrin stain, which will cease to develop a strong color once the amine is fully alkylated.

-

Workup: Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify to isolate the bifunctional chimera precursor.

Conclusion

3-Bromo-N-(3-methylpyridin-2-yl)propanamide is far more than a simple synthetic intermediate; it is a strategically designed synthon that empowers the rapid generation of advanced therapeutics. By understanding the thermodynamic balance between its E2 and

References

- US20090197862A1 - 2-aminopyridine kinase inhibitors. Google Patents.

-

WO/2009/099982 - 2-AMINOPYRIDINE KINASE INHIBITORS. WIPO Patentscope. Available at:[Link]

-

Design, synthesis, and biological evaluation of new ligands as potential therapeutic agents for persistent pain treatment Ph.D. Thesis. . Available at: [Link]

-

EP4559915A1 - PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. European Patent Office. Available at:[Link]

- WO2021127586A1 - Protein tyrosine phosphatase degraders and methods of use thereof. Google Patents.

Sources

- 1. US20090197862A1 - 2-aminopyridine kinase inhibitors - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. data.epo.org [data.epo.org]

- 4. WO2021127586A1 - Protein tyrosine phosphatase degraders and methods of use thereof - Google Patents [patents.google.com]

- 5. iris.unict.it [iris.unict.it]

Technical Guide: Solubility & Stability of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide

[1]

Executive Summary

3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a bifunctional intermediate characterized by an electrophilic alkyl bromide tail and a nucleophilic aminopyridine head. While stable as a dry solid under controlled conditions, this compound exhibits metastability in solution .

The primary stability risk is intramolecular alkylation (cyclization), where the pyridine nitrogen attacks the terminal bromide to form a fused bicyclic system (pyrido[1,2-a]pyrimidin-4-one derivative). This reaction is accelerated by heat , basic pH , and polar protic solvents . Successful handling requires strict adherence to pH-neutral or slightly acidic environments and low-temperature storage.

Physicochemical Profile

| Property | Value / Characteristic | Notes |

| CAS Number | 113279-30-6 | |

| Formula | C₉H₁₁BrN₂O | |

| MW | 243.10 g/mol | |

| State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| pKa (Calc) | ~5.5 (Pyridine N) | Basic center; protonatable in acidic media. |

| LogP (Calc) | ~1.8 – 2.1 | Moderately lipophilic; poor aqueous solubility at neutral pH. |

| Reactive Motifs | Alkyl Bromide (Electrophile)2-Aminopyridine (Nucleophile) | High Risk: Self-alkylation (Cyclization). |

Solubility Guidelines

The solubility of this compound is governed by the lipophilic bromo-alkyl chain and the pH-dependent ionization of the pyridine ring.

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Stability Risk | Recommendation |

| DMSO | High (>50 mM) | Low (at RT) | Primary solvent for stock solutions. |

| DMF | High (>50 mM) | Low | Good alternative to DMSO. |

| Ethanol | Moderate | Moderate | Risk of solvolysis (ethanolysis) upon prolonged storage. |

| Water (pH 7) | Very Low (<1 mM) | High (Hydrolysis) | Not recommended for stock preparation. |

| Water (pH < 4) | High | Moderate | Soluble due to protonation, but acid catalyzes amide hydrolysis over time. |

Solubility Decision Tree (Workflow)

Figure 1: Decision logic for solubilization based on downstream application.

Stability & Degradation Mechanisms[1]

Understanding the intrinsic reactivity is crucial. Unlike simple amides, this molecule is a "pre-cyclized" precursor.

Intramolecular Cyclization (Major Pathway)

Under basic conditions (pH > 8) or elevated temperature (>40°C), the pyridine nitrogen (N1) attacks the terminal carbon (C3) displacing the bromide. This forms a pyrido[1,2-a]pyrimidin-4-one scaffold.[1]

-

Trigger: Base (e.g., TEA, NaOH, Carbonates) or Heat.

-

Observation: Formation of a new peak in HPLC (lower retention time due to loss of lipophilic Br and formation of salt/polar species) and loss of Br mass (-HBr).

Hydrolysis (Minor Pathway)[1]

-

Amide Hydrolysis: Occurs under strongly acidic (pH < 2) or basic conditions, cleaving the molecule into 2-amino-3-methylpyridine and 3-bromopropanoic acid.

-

Bromide Displacement: In nucleophilic solvents (MeOH, Water), the bromide can be displaced by solvent (solvolysis), forming the alcohol or ether derivative.

Degradation Pathway Diagram[1]

Figure 2: Primary degradation pathways. The red path (Cyclization) is the dominant instability risk.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (20 mM)

Objective: Create a stock solution suitable for long-term storage (-20°C).

-

Weighing: Weigh 4.86 mg of the compound into a sterile, amber glass vial (protect from light).

-

Solvent Addition: Add 1.00 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Note: Avoid DMSO that has absorbed water, as water promotes hydrolysis.

-

-

Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate for max 1 minute at room temperature. Do not heat.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

-

Shelf Life: 6 months at -20°C; 12 months at -80°C.

-

Protocol B: Stability Validation Assay (HPLC-UV/MS)

Objective: Verify compound integrity before critical assays.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amide).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV 254 nm (Pyridine absorption) and MS (ESI+).

Acceptance Criteria:

-

Retention Time: Main peak should elute at predicted lipophilic region.

-

Mass Spec:

-

Target Mass: [M+H]⁺ = 243.0/245.0 (characteristic 1:1 Br isotope pattern).

-

Impurity Flag: A peak with [M+H]⁺ = 163 (Loss of HBr, indicating cyclization) or [M+H]⁺ = 109 (Aminopyridine hydrolysis product).

-

References

-

Synthesis of Pyrido[1,2-a]pyrimidines

-

General Amide Hydrolysis Kinetics

-

Title: Hydrolysis of Amides.

-

Source: Comprehensive Organic Synthesis.

-

URL:[Link]

- Relevance: Provides baseline stability expect

-

-

Compound Data (PubChem)

Sources

- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. SID 125327985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Propanamide - Wikipedia [en.wikipedia.org]

- 7. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]

Technical Guide: Spectroscopic Characterization of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide

Executive Summary

3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a critical electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems, specifically pyrido[1,2-a]pyrimidin-4-ones .[1] Its characterization is challenging due to its high reactivity; the compound possesses both a nucleophilic endocyclic nitrogen (on the pyridine) and an electrophilic alkyl bromide, making it prone to spontaneous intramolecular cyclization or elimination to an acrylamide derivative.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to distinguish the open-chain amide from its cyclized byproducts, ensuring precise quality control in medicinal chemistry workflows.

Part 1: Synthesis & Chemical Context[2][3][4][5]

To understand the spectroscopic data, one must understand the synthesis and potential impurities. The compound is typically generated via the acylation of 2-amino-3-methylpyridine (2-amino-3-picoline) with 3-bromopropionyl chloride .

Reaction Workflow & Critical Control Points

The following Graphviz diagram illustrates the synthesis pathway and the competing cyclization risk.

Figure 1: Synthesis pathway highlighting the kinetic stability of the target amide versus thermodynamic cyclization.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenated chain integrity.

Key Diagnostic Features[1][5][6][7][8][9]

-

Molecular Ion: The presence of Bromine creates a distinct isotope pattern.

-

Fragmentation: Loss of the bromine atom and the propionyl chain are characteristic.

| Parameter | Value / Observation | Interpretation |

| Formula | ||

| Exact Mass | 242.01 (for | |

| Isotope Pattern | 1:1 doublet | Equal intensity peaks at m/z 243 ( |

| Base Peak | m/z ~163 | Loss of Br ( |

| Fragment | m/z ~109 | [2-amino-3-methylpyridine + H] |

Technical Note: If the spectrum shows a dominant peak at m/z 163 without the bromine isotope pattern, the compound has likely cyclized to the pyrido-pyrimidine (loss of HBr).

Part 3: Infrared (IR) Spectroscopy[4]

IR is the fastest method to assess the integrity of the amide bond and the presence of the pyridine ring.

| Functional Group | Wavenumber ( | Mode Description |

| Amide N-H | 3250 – 3350 | Medium, broad stretch. (Disappears in cyclized product). |

| C-H (Aromatic) | 3000 – 3100 | Weak stretches (Pyridine ring). |

| C-H (Aliphatic) | 2920 – 2980 | Methylene ( |

| Amide I (C=O) | 1680 – 1695 | Strong. Characteristic of secondary amides. |

| Amide II | 1530 – 1550 | N-H Bending / C-N Stretching. |

| Pyridine Ring | 1580, 1470 | C=C and C=N ring skeletal vibrations. |

Part 4: Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural validation. The data below represents the open-chain amide in deuterated chloroform (

1H NMR (400 MHz, )

The 3-methyl substituent on the pyridine ring exerts a steric effect, often broadening the amide NH signal.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 9.80 – 10.20 | Broad Singlet | 1H | NH | Amide proton. Downfield due to deshielding by the pyridine ring. |

| 8.15 | Doublet ( | 1H | H-6 | Pyridine proton adjacent to Nitrogen (most deshielded aromatic). |

| 7.55 | Doublet ( | 1H | H-4 | Pyridine proton adjacent to the methyl group. |

| 7.15 | dd / m | 1H | H-5 | Pyridine proton (meta to Nitrogen). |

| 3.75 | Triplet ( | 2H | ||

| 3.05 | Triplet ( | 2H | ||

| 2.30 | Singlet ( | 3H | CH3 | Methyl group on the pyridine ring (Position 3).[5] |

13C NMR (100 MHz, )

| Shift ( | Assignment | Note |

| 169.5 | C=O | Amide Carbonyl. |

| 150.1 | C-2 | Pyridine quaternary carbon (linked to N-amide). |

| 145.2 | C-6 | Pyridine CH (next to ring N). |

| 138.5 | C-4 | Pyridine CH. |

| 128.0 | C-3 | Pyridine quaternary carbon (Methyl substituted). |

| 119.5 | C-5 | Pyridine CH. |

| 39.5 | Methylene next to carbonyl. | |

| 26.8 | Methylene next to Bromine. | |

| 17.5 | CH3 | Methyl substituent. |

NMR Connectivity Logic (COSY/HMBC)

The following diagram visualizes the coupling networks required to confirm the structure.

Figure 2: 1H-1H COSY and NOE correlations. Note the isolation of the ethyl chain spin system from the aromatic system.

Part 5: Quality Control & Stability Protocols

Differentiating Product from Impurities

The most common failure mode in this synthesis is the "disappearance" of the triplet at 3.75 ppm (

-

Target (Open Chain): Distinct triplets at 3.05 and 3.75 ppm.

-

Cyclized (Pyrido-pyrimidine): Loss of NH signal; shifts in the pyridine ring protons due to loss of aromaticity or planarity changes.

-

Elimination (Acrylamide): Appearance of alkene protons (dd) between 5.5 – 6.5 ppm.[6][7]

Handling & Storage

-

Solvent: Avoid DMSO-d6 for long-term storage as it can accelerate nucleophilic attack. Use

or -

Temperature: Store neat solid at -20°C.

-

Quenching: Ensure all base (TEA/Pyridine) is removed during workup (acid wash) to prevent cyclization in the flask.

References

-

Synthesis of Pyrido[1,2-a]pyrimidines: Toche, R. B., et al. "New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines."[6] Journal of Heterocyclic Chemistry, 2008. Link

-

Microwave-Assisted Synthesis: Dandu, R., et al. "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives." Heterocycles, 2011.[8] Link

-

General Spectroscopic Data for 2-Aminopyridine Amides: BenchChem Technical Guide, "Spectroscopic and Structural Elucidation of Imidazo[1,2-a]pyridine Derivatives." Link

-

PubChem Compound Summary: 2-Amino-3-methylpyridine (Precursor Data). Link

Sources

- 1. Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide [physchemres.org]

- 2. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide | C14H13BrN2O | CID 71464118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wjpsonline.com [wjpsonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Strategic Evaluation of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide: From Electrophilic Reactivity to Target Engagement

Executive Summary & Chemical Biology Profile

3-Bromo-N-(3-methylpyridin-2-yl)propanamide (hereafter referred to as BMPP ) represents a specialized class of chemical probes that straddles the line between covalent fragment and synthetic intermediate . Unlike standard non-covalent inhibitors, BMPP possesses a "soft" electrophilic center (the alkyl bromide) capable of modifying nucleophilic residues (primarily Cysteine) on target proteins.

However, its utility is nuanced by its intrinsic tendency to undergo intramolecular cyclization. This guide provides a rigorous framework for screening BMPP, distinguishing its activity as a linear alkylating agent from its potential as a precursor to the bioactive pyrido[1,2-a]pyrimidin-4-one scaffold.

Mechanistic Classification

-

Primary Modality: Covalent Electrophile (Alkylator).

-

Target Residues: Cysteine (High preference), Histidine/Lysine (Low preference).

-

Structural Risk: Spontaneous intramolecular cyclization to form a bicyclic salt/lactam.

Pre-Screening Quality Control (The "Trustworthiness" Pillar)

CRITICAL WARNING: The 2-aminopyridine nitrogen is nucleophilic. In solution (especially at pH > 7.5 or upon storage), BMPP can cyclize to form 9-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one (or its hydrobromide salt).

If you screen a cyclized batch believing it is the linear bromide, your data will be invalid.

QC Protocol: Distinguishing Linear vs. Cyclized Forms

Before any biological assay, the compound integrity must be validated.

| Parameter | Linear Form (Active Electrophile) | Cyclized Form (Inactive/Different Scaffold) |

| Molecular Weight | MW (Br isotope pattern present) | MW - HBr (Loss of 80/82 Da) |

| 1H NMR Signature | Distinct triplet for -CH2-Br (~3.6 ppm) | Disappearance of -CH2-Br; appearance of ring methylene signals |

| Reactivity | High (Reacts with GSH/DTT) | Low/Null (Inert to thiols) |

QC Workflow Diagram

Caption: Logic flow for validating compound integrity prior to screening. Note that acidic mobile phases suppress cyclization during analysis.

Intrinsic Reactivity Profiling ( )

Before protein screening, you must determine the intrinsic reactivity of BMPP. If it is too reactive, it will label proteins non-specifically (pan-assay interference). If too inert, it requires proximity-driven catalysis.

Protocol: GSH-Trapping Assay

Objective: Determine the half-life (

-

Preparation: Prepare 10 mM BMPP in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).

-

Incubation: Mix to final concentrations of 50 µM BMPP and 500 µM GSH (1:10 ratio) in PBS.

-

Sampling: At

min, quench aliquots with 0.1% Formic Acid. -

Analysis: Monitor the disappearance of the BMPP parent mass and appearance of the BMPP-GSH adduct via LC-MS.

-

Criteria:

- : Highly Reactive. Risk of off-target toxicity.

- : Ideal Probe. Tunable reactivity suitable for FBDD.

- : Latent. Requires specific binding pocket positioning to react.

Covalent Fragment Screening: Intact Protein MS

This is the "Gold Standard" method for validating target engagement. It measures the mass shift of the protein upon covalent modification.

Experimental Design

-

Target Protein: Purified protein of interest (e.g., kinase domain, 5 µM).

-

Control Protein: BSA or Ovalbumin (to check for non-specific stickiness).

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl. Avoid DTT/BME (they will react with the probe). Use TCEP if reduction is needed, but remove it if possible.

Step-by-Step Protocol

-

Protein Prep: Buffer exchange protein into HEPES (Tris contains nucleophilic amines that may interfere at high pH/temp).

-

Dosing: Add BMPP (final conc. 50--100 µM) to protein (5 µM). DMSO final < 2%.[1]

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

Quenching: Add equal volume of 0.5% Formic Acid / 50% Acetonitrile to denature and stop reaction.

-

LC-MS Acquisition: Inject onto a C4 protein column (e.g., Waters BEH C4). Run a rapid desalting gradient (5% to 90% B in 4 min).

-

Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

Data Interpretation

The reaction is an alkylation (substitution) , not a simple addition.

-

Mechanism:

-

Expected Mass Shift (

):-

Mass of BMPP fragment (minus Br) =

. -

Calculation:

(MW ~257.13). -

Fragment added:

(MW ~177.2). -

Look for +177 Da shift , NOT +257 Da.

-

Downstream Functional Assays

Once covalent binding is confirmed physically, functional consequences must be validated.

A. Fluorescence Polarization (FP) Competition

If BMPP binds to the ATP pocket of a kinase, it should displace a known tracer.

-

Note: Since BMPP is covalent, the

will be time-dependent. You must report

B. Cell Viability (Cautionary Note)

BMPP is an alkylator. In cellular assays (MTT/CellTiter-Glo), high concentrations (>10 µM) may show toxicity due to glutathione depletion rather than specific target inhibition.

-

Requirement: Always run a "non-reactive control" where the Bromine is replaced by a Methyl or Chlorine group (much lower reactivity) to prove the effect is target-driven.

Pathway & Mechanism Visualization

The following diagram illustrates the divergent pathways BMPP can take: productive protein labeling vs. non-productive cyclization.

Caption: Divergent chemical fate of BMPP. Screening conditions must favor the S_N2 reaction path over cyclization.

References

-

Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

-

Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for drug discovery."[1][2] Journal of Medicinal Chemistry. Link

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. Link

-

Synthesis Context: World Intellectual Property Organization (WO2020079203A1). "Process for preparation of pyrido[1,2-a]pyrimidin-4-one derivatives." (Demonstrates the cyclization pathway of 2-aminopyridine alkyl halides). Link

Sources

Methodological & Application

Synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide from 3-bromopropanoyl chloride

This Application Note and Protocol is designed for researchers in medicinal chemistry and chemical biology, specifically those working on Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) .

Executive Summary

The synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide represents a critical intermediate step in the development of covalent kinase inhibitors. While often viewed as a simple acylation, this reaction presents two distinct chemo-physical challenges:

-

Steric Hindrance: The methyl group at the C3 position of the pyridine ring creates significant steric bulk ortho to the nucleophilic exocyclic amine, retarding reaction kinetics.

-

Elimination Risk: The 3-bromopropanoyl moiety is a "masked" acrylamide. Under basic conditions or elevated temperatures, it readily undergoes

elimination to form the irreversible Michael acceptor, N-(3-methylpyridin-2-yl)acrylamide .

This guide provides a high-fidelity protocol to selectively synthesize the saturated 3-bromo amide while suppressing the elimination side reaction, preserving the alkyl halide warhead for downstream functionalization or kinetic studies.

Strategic Context: The "Masked" Warhead

In modern drug discovery, this molecule is rarely an endpoint. It serves as a latent electrophile .

-

Covalent Warhead Design: It is the direct precursor to the acrylamide warhead (via base-mediated elimination) used in covalent drugs like Osimertinib or Ibrutinib.

-

PROTAC Linker Chemistry: The terminal bromide serves as a versatile handle for

substitution with diamine linkers, allowing the attachment of E3 ligase ligands without triggering premature polymerization.

Mechanistic Pathway & Side Reactions

The reaction follows a Nucleophilic Acyl Substitution mechanism. However, the presence of the base (required to scavenge HCl) creates a competition between the desired substitution (

Figure 1: Reaction pathway showing the competition between stable amide formation and subsequent elimination to acrylamide.

Experimental Protocol

Safety Warning: 3-bromopropanoyl chloride is a lachrymator and corrosive. The product is a potential alkylating agent. Handle in a fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Note |

| 2-Amino-3-methylpyridine | 108.14 | 1.0 | Nucleophile | Sterically hindered; limits reaction rate. |

| 3-Bromopropanoyl chloride | 171.42 | 1.1 | Electrophile | Freshly distilled or high purity preferred. |

| Triethylamine (TEA) | 101.19 | 1.1 | Base | Strict Stoichiometry. Excess triggers elimination. |

| Dichloromethane (DCM) | - | Solvent | Anhydrous | Dry solvent prevents acid chloride hydrolysis. |

Step-by-Step Procedure

Phase 1: Preparation (T = -10°C)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add 2-Amino-3-methylpyridine (1.08 g, 10 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

-

Base Addition: Add TEA (1.53 mL, 11 mmol). Note: Do not use a large excess (e.g., >1.5 eq) as this promotes elimination.

-

Cooling: Submerge the flask in an ice/salt bath (-10°C to -5°C). Allow to equilibrate for 15 minutes.

Phase 2: Acylation (The Critical Step)

-

Reagent Prep: Dilute 3-bromopropanoyl chloride (1.89 g, 11 mmol) in 10 mL of anhydrous DCM in a separate pressure-equalizing addition funnel or syringe.

-

Controlled Addition: Add the acid chloride solution dropwise over 30–45 minutes.

-

Why? Rapid addition generates localized heat (exotherm), which provides the activation energy for the E2 elimination of HBr. Keeping it cold and slow favors the kinetic amide product.

-

-

Reaction: Allow the mixture to stir at 0°C for 2 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexane) or LCMS.

-

Target: Product mass [M+H]+ ≈ 243/245 (1:1 Br isotope pattern).

-

Side Product: Acrylamide mass [M+H]+ ≈ 163.

-

Phase 3: Workup & Isolation

-

Quench: Pour the reaction mixture into 50 mL of cold saturated NaHCO₃ solution. Stir vigorously for 5 minutes.

-

Crucial: Do not use strong base (NaOH) for the wash.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).

-

Wash: Wash combined organics with 0.1 M HCl (cold, 20 mL) to remove unreacted aminopyridine, followed by Brine (20 mL).

-

Note: The amide product is less basic than the starting material, but prolonged exposure to acid can hydrolyze it. Perform this wash quickly.

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30°C .

-

Warning: Do not heat the water bath above 35°C during rotary evaporation to prevent thermal elimination.

-

Phase 4: Purification

-

Crude Appearance: Off-white to pale yellow solid.

-

Recrystallization (Preferred): Dissolve in minimal hot EtOAc/Hexane (1:3) or Toluene.[7] Cool slowly to 4°C.

-

Yield: Expected 75–85%.

Quality Control & Data Interpretation

NMR Specification (400 MHz, CDCl₃)

The distinction between the Product (alkyl bromide) and the Impurity (acrylamide) is obvious in the aliphatic region.

| Feature | 3-Bromo-N-(...)propanamide (Target) | N-(...)acrylamide (Impurity) |

| Aliphatic Region | Two Triplets (approx 3.0 ppm and 3.7 ppm) corresponding to -CH₂-CH₂-. | Multiplet/Doublets (5.5 - 6.5 ppm) corresponding to vinyl protons (-CH=CH₂). |

| Aromatic Region | Pyridine protons (unchanged). | Pyridine protons (unchanged). |

| Methyl Group | Singlet approx 2.3 ppm. | Singlet approx 2.3 ppm. |

LCMS Specification

-

Target: Doublet peak at m/z 243 and 245 (79Br/81Br isotopes).

-

Impurity: Single peak at m/z 163 (Loss of HBr, 80 Da).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High % of Acrylamide (m/z 163) | Reaction temp too high or excess base used. | Repeat with strict 0°C control. Reduce TEA to 1.05 equiv. |

| Low Conversion | Steric hindrance of 3-Me group. | Allow reaction to warm to RT only after 2 hours at 0°C. Extend time to 12h. |

| Product in Aqueous Layer | Product protonated during HCl wash. | Use weaker acid (Citric acid) or skip acid wash and use column chromatography. |

Process Workflow Diagram

Figure 2: Operational workflow emphasizing temperature control points to prevent elimination.

References

-

General Acylation of 2-Aminopyridines

- Context: Protocols for reacting hindered aminopyridines with acid chlorides.

-

Source: Çimen, Z. et al. "Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides." Heteroatom Chemistry, 2018.[3]

-

Elimination Risks in 3-Halopropanamides

- Context: Synthesis of acrylamides via elimination of 3-chloropropanamides using base/he

-

Source: Vishnoi, S. et al. "Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives."[4] Journal of Chemical and Pharmaceutical Research, 2010.

-

Steric Hindrance in 3-Substituted Pyridines

- Context: Structural analysis of 2-amino-3-methylpyridine complexes showing steric crowding

-

Source:Molecules (MDPI), "Complexes of 2-Amino-3-methylpyridine... Structure and Biological Applications", 2023.[9]

-

Properties of 2-Amino-3-methylpyridine

Sources

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. expresspolymlett.com [expresspolymlett.com]

- 3. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 14. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

Application Notes and Protocols: 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in Medicinal Chemistry

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern drug discovery, the pursuit of novel chemical entities with high potency and target specificity is paramount. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide emerges as a compound of significant interest due to its unique structural features: a reactive electrophilic "warhead" and a versatile pyridine-based scaffold. This combination positions it as a powerful tool for medicinal chemists, particularly in the development of targeted covalent inhibitors (TCIs).[1]

The core structure consists of a propanamide linker attached to a 3-methylpyridine ring. The critical feature is the bromine atom on the α-carbon of the propanamide moiety, which imparts electrophilic character, making the compound susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its application in creating covalent bonds with target proteins.[2][3] The pyridine ring itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in critical hydrogen bonding and other non-covalent interactions within protein binding pockets.[4]

These application notes will provide a comprehensive overview of the synthesis, characterization, and strategic applications of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, with detailed protocols for its use in the design and synthesis of potential therapeutic agents.

Key Properties

| Property | Value |

| Molecular Formula | C9H11BrN2O |

| Molecular Weight | 243.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol |

| Core Scaffold | 2-aminopyridine |

| Reactive Group | α-bromopropanamide |

Part 1: Synthesis and Characterization

The synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is typically achieved through a straightforward acylation reaction between 2-amino-3-methylpyridine and 3-bromopropanoyl chloride.

Protocol 1: Synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide

Objective: To synthesize the title compound via nucleophilic acyl substitution.

Materials:

-

2-amino-3-methylpyridine (1.0 eq)

-

3-bromopropanoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Separatory funnel

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

-

Reaction Setup: To a clean, dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-methylpyridine (1.0 eq) and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

-

Base Addition: Add triethylamine (1.5 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

-

Acyl Chloride Addition: Add 3-bromopropanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Characterization:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyridine ring protons, the methyl group protons, the two methylene groups of the propanamide chain, and a broad singlet for the amide N-H.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the protonated compound, along with the characteristic isotopic pattern for a bromine-containing molecule.

Part 2: Applications in Covalent Inhibitor Design

The primary application of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in medicinal chemistry is as a building block for targeted covalent inhibitors (TCIs). TCIs function by first binding to their target protein through non-covalent interactions, followed by the formation of a stable covalent bond with a nucleophilic amino acid residue, often a cysteine, within or near the active site.[1][5] This leads to irreversible or long-lasting inhibition.

Mechanism of Covalent Modification

The α-bromopropanamide moiety serves as the electrophilic "warhead." Once the inhibitor is properly oriented in the binding pocket of a target protein (e.g., a kinase or protease), the nucleophilic thiol side chain of a cysteine residue can attack the carbon atom bearing the bromine, displacing the bromide ion in an SN2 reaction. This forms a stable thioether linkage, permanently modifying the protein.

The advantages of this approach are significant and include:

-

Enhanced Potency: Covalent bond formation is a major driving force for binding, often resulting in very high, sometimes effectively infinite, potency.[1]

-

Prolonged Duration of Action: The effect of the inhibitor persists until the protein is re-synthesized, allowing for less frequent dosing.[1]

-

Targeting Difficult Sites: Covalent inhibitors can effectively target proteins with shallow or solvent-exposed binding pockets that are challenging for traditional, non-covalent inhibitors.[3]

Caption: Library synthesis workflow.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Analog Synthesis

(Note: This protocol is illustrative for a hypothetical analog where the bromine is on the pyridine ring, demonstrating the utility of such scaffolds.)

Objective: To diversify the core scaffold by introducing an aryl group via Suzuki-Miyaura cross-coupling.

Materials:

-

Bromopyridine-containing starting material (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

Reaction vessel suitable for heating (e.g., microwave vial or round bottom flask with condenser)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the bromopyridine starting material, arylboronic acid, palladium catalyst, and base.

-

Degassing: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system to the vessel.

-

Heating: Heat the reaction mixture to 80-120 °C (or use a microwave reactor) for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a strategically designed chemical tool with significant potential in medicinal chemistry. Its bifunctional nature—a reactive electrophile for covalent targeting and a modifiable scaffold for tuning physicochemical properties—makes it an invaluable asset for developing novel therapeutics, particularly in the expanding field of targeted covalent inhibitors. The protocols and applications outlined herein provide a foundational guide for researchers looking to leverage this compound in their drug discovery programs.

References

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]

-

Journal of Medicinal Chemistry. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond. Available from: [Link]

-

PMC. (2015, September 25). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Available from: [Link]

-

RSC Publishing. (n.d.). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. Available from: [Link]

-

PMC. (2020, July 2). Covalent inhibitors: a rational approach to drug discovery. Available from: [Link]

-

RSC Publishing. (n.d.). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Available from: [Link]

-

Wikipedia. (n.d.). Targeted covalent inhibitors. Available from: [Link]

-

PubMed. (2021, January 15). Structure-activity relationship (SAR) studies of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) as NF-ҡB activators for the treatment of ALS. Available from: [Link]

- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

-

PMC. (n.d.). Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity. Available from: [Link]

-

Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Available from: [Link]

-

ResearchGate. (2025, October 10). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Available from: [Link]

-

ScienceDirect. (2023, April 6). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Available from: [Link]

-

Griffith University Research Repository. (n.d.). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Available from: [Link]

-

PRISM BioLab. (2024, July 25). Covalent Inhibitors in Drug Discovery: Current Applications. Available from: [Link]

-

MDPI. (2023, March 13). Molecular Mechanism of Action of Neonicotinoid Insecticides. Available from: [Link]

Sources

3-Bromo-N-(3-methylpyridin-2-yl)propanamide as a building block in organic synthesis

Application Note: 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (BMPP)

Executive Summary

3-Bromo-N-(3-methylpyridin-2-yl)propanamide (BMPP) is a versatile bifunctional building block designed for the divergent synthesis of fused heterocycles, covalent kinase inhibitors, and proteolysis targeting chimeras (PROTACs). Its structure features a 2-aminopyridine core substituted at the 3-position with a methyl group, linked via a propanamide chain to a terminal electrophilic bromide.

Key Features:

-

Electrophilic "Warhead" Precursor: The terminal bromide is a facile leaving group, allowing for rapid elimination to form acrylamides (Michael acceptors) or direct nucleophilic substitution (

). -

Conformational Locking: The 3-methyl group on the pyridine ring introduces steric bulk (the "Ortho Effect"), which influences the rotameric population of the amide bond, often favoring conformations conducive to intramolecular cyclization.

-

Heterocycle Precursor: Serves as a direct precursor to 9-methyl-2H-pyrido[1,2-a]pyrimidin-4(3H)-one, a scaffold found in antipsychotics and analgesics.

Chemical Structure & Properties

| Property | Description |

| IUPAC Name | 3-Bromo-N-(3-methylpyridin-2-yl)propanamide |

| Molecular Formula | |

| Molecular Weight | 243.10 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, DMF, MeOH; Sparingly soluble in Water |

| Stability | Store at -20°C; hygroscopic; light sensitive (protect from UV) |